molecular formula C8H15Cl2N3 B13566283 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Cat. No.: B13566283
M. Wt: 224.13 g/mol
InChI Key: VJPZJNMNHFMNJI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with two methyl substituents at the 1- and 4-positions. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H

InChI Key

VJPZJNMNHFMNJI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N(C=N2)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

The primary synthetic route to 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves the cyclization of appropriately substituted pyridine derivatives. This method relies on intramolecular ring closure to form the fused imidazo-pyridine system.

  • Starting Materials: Suitable 4-substituted pyridine derivatives with amino or imino functional groups.
  • Reaction Conditions: Controlled temperature and pH are critical, often requiring mild acidic conditions to promote cyclization.
  • Catalysts: Acid catalysts or Lewis acids may be employed to enhance reaction rates and yields.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for monitoring reaction progress and confirming product structure.

Lewis Acid-Catalyzed Alkylation and Functionalization

Recent advances have demonstrated the use of Lewis acid catalysts to promote regioselective alkylation of imidazopyridine derivatives, which can be adapted for the synthesis of substituted imidazo[4,5-c]pyridine compounds.

  • Catalysts Tested: Ytterbium triflate (Yb(OTf)3), gadolinium triflate (Gd(OTf)3), scandium triflate (Sc(OTf)3), zinc triflate (Zn(OTf)2), and bismuth triflate (Bi(OTf)3).
  • Optimal Catalysts: Gadolinium triflate showed high efficiency, achieving yields up to 95% in related imidazopyridine alkylations.
  • Solvents: Dichloroethane (DCE) and acetonitrile (CH3CN) are commonly used.
  • Temperature: Reactions typically performed at 100 °C for 24 hours in sealed tubes.
  • Outcome: High regioselectivity and yield of alkylated products, which can serve as intermediates for further functionalization.
Entry Catalyst Mol % Solvent Time (h) Yield (%)
1 Yb(OTf)3 25 CH3CN 24 85
2 Gd(OTf)3 5 DCE 24 87
3 Gd(OTf)3 15 DCE 24 95
4 Zn(OTf)2 10 DCE 12 ND
5 Bi(OTf)3 10 DCE 12 ND
6 Sc(OTf)3 10 DCE 12 30

ND = No product detected.

Crystallization and Salt Formation

After synthesis, this compound is typically isolated as its dihydrochloride salt via crystallization methods. These processes involve:

  • Solvent Selection: Use of solvents such as ethanol or water with hydrochloric acid.
  • Purification: Recrystallization to improve purity and yield.
  • Notes: Triethylamine may be used in some processes to adjust pH before salt formation.

Mechanistic Insights and Reaction Pathways

The cyclization and alkylation reactions proceed via nucleophilic attack and ring closure mechanisms:

  • In cyclization, an amino group attacks an electrophilic center on the pyridine ring, forming the imidazo ring.
  • In Lewis acid-catalyzed alkylation, the Lewis acid activates donor–acceptor cyclopropanes, facilitating ring-opening and subsequent nucleophilic attack by the imidazopyridine at the C3 position.
  • The reactions are believed to proceed via ionic mechanisms rather than radical pathways, as evidenced by partial inhibition in the presence of radical scavengers like TEMPO.

Analytical Techniques for Characterization

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of Pyridine Derivatives Intramolecular ring closure under acidic conditions Straightforward, well-established Requires precise control of pH and temperature
Lewis Acid-Catalyzed Alkylation Use of triflate catalysts, high regioselectivity High yields, versatile functionalization Requires expensive catalysts and elevated temperatures
Crystallization and Salt Formation Isolation as dihydrochloride salt Enhances stability and purity Additional purification step

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a chemical compound with the molecular formula C8H13N3. It is a derivative of imidazo[4,5-c]pyridine, a class of compounds known for diverse biological activities and potential therapeutic applications.

Scientific Research Applications

This compound has applications in several scientific research fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is used in studies related to enzyme inhibition and receptor binding.
  • Medicine It has potential therapeutic applications, including antimicrobial and anticancer activities.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can lead to the formation of partially or fully reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
  • Substitution The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions. Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Other Imidazo[4,5-c]pyridine Derivatives

Other derivatives of imidazo[4,5-c]pyridine include:

  • 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, which has a molecular weight of 151.21 .
  • 2-cyclopropyl-1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, which has a molecular weight of 191.27 .
  • 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, which has a molecular weight of 137.18 g/mol .
  • 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, which has a molecular weight of 151.21 g/mol .
  • 4-chloro-5-({1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}methyl)-1-methyl-1H-imidazole .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,4-Dimethyl-... dihydrochloride (Target) 1-CH₃, 4-CH₃ C₇H₁₂Cl₂N₃ (inferred) ~235.11 Enhanced solubility due to dihydrochloride salt; compact substituents.
1-Cyclopropyl analog 1-cyclopropyl C₉H₁₄Cl₂N₃ 235.14 Strained cyclopropyl ring may influence conformational stability.
4-(4-Fluorophenyl) analog 4-(4-F-C₆H₄) C₁₂H₁₄Cl₂FN₃ 328.39 (CAS 7271-09-2) Fluorophenyl group increases lipophilicity; potential for enhanced binding.
1-Methyl analog 1-CH₃ C₇H₁₂ClN₃ 173.64 Monohydrochloride salt; lower molecular weight vs. dihydrochloride analogs.
1-(2-Phenylethyl) analog dihydrochloride 1-(CH₂CH₂C₆H₅) C₁₄H₁₈Cl₂N₃ 263.77 Bulky phenylethyl group may reduce solubility but improve target affinity.

Physicochemical and Functional Properties

  • Solubility : The dihydrochloride form of the target compound ensures higher water solubility compared to neutral analogs (e.g., 1-methyl analog, C₇H₁₂ClN₃) . However, phenyl-substituted derivatives (e.g., 4-(4-fluorophenyl)) exhibit reduced solubility due to increased lipophilicity .
  • Synthetic Accessibility : Methyl substituents (target compound) are synthetically simpler to introduce compared to cyclopropyl or phenylethyl groups, which require multi-step functionalization .
  • Biological Relevance : Fluorophenyl and phenylethyl groups are common in medicinal chemistry for target engagement, suggesting that such analogs may have superior pharmacological profiles despite solubility trade-offs .

Purity and Commercial Availability

    Biological Activity

    1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride (CAS No. 2229572-59-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological effects, mechanisms of action, and relevant research findings associated with this compound.

    Chemical Structure and Properties

    The molecular formula of this compound is C₉H₁₃Cl₂N₃. Its structure features a fused imidazo-pyridine ring system that contributes to its biological activity.

    Key Properties:

    • Molecular Weight: 222.13 g/mol
    • Solubility: Soluble in water and organic solvents
    • Purity: Typically available at 95% purity from suppliers .

    Antimicrobial Activity

    Research indicates that imidazo-pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains. While specific data on this compound is limited, its structural similarities suggest potential efficacy against pathogens.

    Anticancer Activity

    Imidazo[4,5-c]pyridine derivatives have been explored for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of certain kinases involved in cell proliferation. The specific effects of this compound on cancer cell lines remain under investigation.

    Neuroprotective Effects

    Emerging research suggests that compounds within this class may offer neuroprotective benefits. They potentially modulate neurotransmitter systems and exhibit antioxidant properties. Detailed studies are necessary to elucidate the exact mechanisms by which this compound may influence neurological health.

    Research Findings and Case Studies

    StudyFindings
    Antimicrobial Activity Related imidazo-pyridine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
    Anticancer Mechanisms Induction of apoptosis in specific cancer cell lines was noted in related compounds; further studies are needed for direct evaluation of this compound.
    Neuroprotective Studies Evidence suggests potential modulation of neurotransmitter levels; specific effects of this compound require further exploration.

    Q & A

    Q. How to design stability studies under physiological conditions?

    • Methodological Answer :
    • Buffer Stability : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Sample at 0, 6, 24, and 48 h. Analyze degradation via HPLC .
    • Light Sensitivity : Store aliquots in amber vials under UV light (254 nm) for 72 h; compare with dark controls .

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